molecular formula C22H29N5O2 B12689731 5-((4-(Benzylmethylamino)phenyl)azo)-1,2,3-trimethyl-1H-pyrazoliumacetate CAS No. 93686-62-5

5-((4-(Benzylmethylamino)phenyl)azo)-1,2,3-trimethyl-1H-pyrazoliumacetate

Cat. No.: B12689731
CAS No.: 93686-62-5
M. Wt: 395.5 g/mol
InChI Key: CCYWZSGDEAYQJX-UHFFFAOYSA-N
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Description

5-((4-(Benzylmethylamino)phenyl)azo)-1,2,3-trimethyl-1H-pyrazoliumacetate is a complex organic compound that belongs to the class of azo dyes Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors This compound is particularly interesting due to its unique structure, which incorporates both a benzylmethylamino group and a pyrazolium moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((4-(Benzylmethylamino)phenyl)azo)-1,2,3-trimethyl-1H-pyrazoliumacetate typically involves a multi-step process. The initial step often includes the diazotization of an aromatic amine, followed by coupling with a suitable aromatic compound. The reaction conditions usually require acidic or basic environments to facilitate the formation of the azo bond. For instance, the diazotization can be carried out using sodium nitrite and hydrochloric acid, followed by coupling with a benzylmethylamino-substituted aromatic compound under alkaline conditions .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pH, and reactant concentrations. This ensures the efficient production of this compound with minimal by-products.

Chemical Reactions Analysis

Types of Reactions

5-((4-(Benzylmethylamino)phenyl)azo)-1,2,3-trimethyl-1H-pyrazoliumacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic medium.

    Reduction: Sodium dithionite or zinc dust in acidic medium.

    Substitution: Concentrated sulfuric acid for sulfonation, and nitric acid for nitration.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Aromatic amines.

    Substitution: Nitro or sulfonic acid derivatives.

Scientific Research Applications

5-((4-(Benzylmethylamino)phenyl)azo)-1,2,3-trimethyl-1H-pyrazoliumacetate has a wide range of applications in scientific research:

    Chemistry: Used as a dye in various analytical techniques, including chromatography and spectroscopy.

    Biology: Employed in staining biological specimens for microscopic analysis.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the manufacturing of colored polymers and textiles

Mechanism of Action

The mechanism of action of 5-((4-(Benzylmethylamino)phenyl)azo)-1,2,3-trimethyl-1H-pyrazoliumacetate involves its interaction with molecular targets through the azo group. The compound can undergo photoisomerization, where the trans form converts to the cis form upon exposure to light. This property is exploited in applications such as molecular switches and sensors. Additionally, the compound can interact with biological macromolecules, altering their structure and function .

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl-[4-(5-methyl-thiazol-2-ylazo)-phenyl]-amine
  • 4-(Benzothiazol-2-ylazo)-3-phenyl-2H-isoxazol-5-one
  • Ethyl (E)-4-((5-hydroxy-3,4-bis(hydroxyl methyl)-6-methylpyridin-2-yl)diazenyl)benzoate

Uniqueness

5-((4-(Benzylmethylamino)phenyl)azo)-1,2,3-trimethyl-1H-pyrazoliumacetate stands out due to its unique combination of a benzylmethylamino group and a pyrazolium moiety. This structural feature imparts distinct chemical properties, such as enhanced stability and specific reactivity patterns, making it suitable for specialized applications in various fields .

Properties

CAS No.

93686-62-5

Molecular Formula

C22H29N5O2

Molecular Weight

395.5 g/mol

IUPAC Name

N-benzyl-N-methyl-4-[(1,2,3-trimethyl-1,5-dihydropyrazol-1-ium-5-yl)diazenyl]aniline;acetate

InChI

InChI=1S/C20H25N5.C2H4O2/c1-16-14-20(25(4)24(16)3)22-21-18-10-12-19(13-11-18)23(2)15-17-8-6-5-7-9-17;1-2(3)4/h5-14,20H,15H2,1-4H3;1H3,(H,3,4)

InChI Key

CCYWZSGDEAYQJX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC([NH+](N1C)C)N=NC2=CC=C(C=C2)N(C)CC3=CC=CC=C3.CC(=O)[O-]

Origin of Product

United States

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